

# Technical Support Center: Improving the Wear Resistance of LH-708 Hardfacing

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## Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are conducting experiments to enhance the wear resistance of **LH-708** hardfacing.

## Troubleshooting Guides

This section addresses specific issues that may arise during the application and testing of **LH-708** hardfacing.

Issue 1: Cracking in the Hardfacing Deposit

Question	Possible Causes	Recommended Solutions
Why is my LH-708 hardfacing deposit cracking?	<p>1. High thermal stress: Rapid cooling of the weld bead can induce high internal stresses, leading to cracking.[1] 2. Hydrogen embrittlement: Moisture in the electrode coating or on the base metal surface can introduce hydrogen into the weld, causing cracking. 3. Brittle microstructure: An improper cooling rate or the absence of post-weld heat treatment can result in a very brittle martensitic structure.[1] 4. Excessive dilution: High welding currents can lead to excessive melting of the base metal and its mixture with the hardfacing alloy, altering the deposit's chemical composition and increasing crack susceptibility.[2][3][4] 5. Base metal incompatibility: A significant mismatch in the thermal expansion coefficients between the LH-708 deposit and the base metal can cause stress at the interface.[1]</p>	<p>1. Preheat the base metal: For carbon and low-alloy steels, preheating to 300-400°C is recommended to reduce the cooling rate and minimize thermal shock.[5] 2. Use a buffer layer: Apply a softer, more ductile buffer layer (e.g., an austenitic stainless steel) before applying the LH-708 hardfacing. This layer can absorb stresses and prevent cracks from propagating into the base metal.[1] 3. Control heat input: Use appropriate amperage and voltage settings to avoid excessive heat input and control the cooling rate.[1] 4. Proper electrode handling: Ensure electrodes are stored in a dry environment and, if necessary, baked according to the manufacturer's specifications to remove moisture. 5. Post-weld heat treatment (PWHT): Implement a tempering cycle after welding to relieve residual stresses and toughen the microstructure.[1][6][7]</p>

## Issue 2: Poor Abrasive Wear Resistance

Question	Possible Causes	Recommended Solutions
The wear resistance of my LH-708 hardfacing is lower than expected. What could be the reason?	1. Sub-optimal hardness: The as-welded hardness may not be sufficient for the specific abrasive environment. 2. High dilution: Excessive dilution with the softer base metal can reduce the concentration of wear-resistant alloying elements (W, Cr) in the deposit.[2][3][4] 3. Coarse microstructure: A slow cooling rate can lead to the formation of a coarser microstructure with less effective resistance to abrasive particles. 4. Absence of hard phases: The microstructure may lack a sufficient volume fraction of hard carbides to resist abrasion effectively.[8]	1. Post-weld heat treatment: Perform a quenching and tempering treatment to achieve the optimal hardness for your application.[6][7][9] 2. Minimize dilution: Use lower welding currents and direct the arc onto the molten weld pool rather than the base metal.[2] 3. Control cooling rate: Optimize the cooling rate to achieve a fine-grained microstructure. This can be influenced by preheat and interpass temperatures. 4. Consider alloy modification: For extreme abrasive conditions, consider experimental modifications to the hardfacing by introducing additional carbide-forming elements.

### Issue 3: Spalling or Delamination of the Hardfacing Layer

Question	Possible Causes	Recommended Solutions
The LH-708 hardfacing layer is chipping or peeling off. What is causing this?	1. Poor bonding: Inadequate cleaning of the base metal surface (e.g., presence of rust, oil, or scale) can lead to poor metallurgical bonding. 2. High residual stress at the interface: A significant mismatch in mechanical properties between the hardfacing and the base metal can cause high stresses at the interface, leading to delamination. 3. Cracks propagating into the base metal: Uncontrolled cracking in the hardfacing layer can propagate into the base metal, causing the hardfacing to spall. <sup>[1]</sup>	1. Thorough surface preparation: Meticulously clean the base metal surface before welding using methods like grinding, wire brushing, or degreasing. 2. Use of a buffer layer: A buffer layer with intermediate properties can help to accommodate the stress at the interface. <sup>[1]</sup> 3. Control welding parameters: Adhere to recommended welding procedures to minimize residual stresses. 4. Inspect for and manage cracking: Address any cracking in the hardfacing layer before it can propagate.

## Frequently Asked Questions (FAQs)

Q1: What is the typical chemical composition of **LH-708** hardfacing alloy?

A1: **LH-708** is a hot work tool steel electrode with an alloy basis of Tungsten (W) and Chromium (Cr). The exact composition may vary slightly between manufacturers.

Q2: What is the expected hardness of an **LH-708** deposit?

A2: The hardness of the **LH-708** deposit depends on its condition:

- As-welded: 41-46 HRC
- After hardening: 49-51 HRC
- After annealing: 21-24 HRC

Q3: What is the recommended preheat temperature for applying **LH-708**?

A3: A preheat temperature of 300-400°C is generally recommended, especially when hardfacing on carbon and low-alloy steels, to prevent cracking.[5]

Q4: How many layers of **LH-708** can be applied?

A4: It is typically recommended to apply a maximum of two to three layers of **LH-708**. For thicker build-ups, a suitable buffer layer should be used first.

Q5: What is the purpose of post-weld heat treatment (PWHT) for **LH-708** hardfacing?

A5: PWHT, such as tempering, is crucial for relieving residual stresses from the welding process, improving toughness, and achieving the desired final hardness and wear resistance. [1][6][7]

Q6: How does welding current affect the wear resistance of the **LH-708** deposit?

A6: Higher welding currents can increase dilution, which is the mixing of the base metal with the weld metal.[2][3][4] Increased dilution can lower the concentration of wear-resistant alloying elements in the hardfacing, thereby reducing its wear resistance.

## Data Presentation

Table 1: Typical Mechanical Properties of **LH-708** Hardfacing

Property	As-Welded	After Hardening	After Annealing
Hardness (HRC)	41 - 46	49 - 51	21 - 24

Table 2: Influence of Post-Weld Heat Treatment on Hardness and Toughness of a Similar Tool Steel (H13)

Heat Treatment	Quenching Temperature (°C)	Tempering Temperature (°C)	Hardness (HRC)	Impact Toughness (J)
Conventional	1040	570	~54	~20
Cryogenic Treatment	1040 (followed by cryogenic)	570	~57	~70

Note: This data is for H13 tool steel and serves as a qualitative guide for the expected effects on **LH-708**.<sup>[9]</sup>

## Experimental Protocols

### Protocol 1: Standard Procedure for Applying **LH-708** Hardfacing

- Surface Preparation:
  - Thoroughly clean the base metal surface to remove all contaminants such as rust, grease, and moisture.
  - For repair work, remove any fatigued or cracked material by grinding or gouging.
- Preheating:
  - Preheat the workpiece to 300-400°C. The exact temperature should be determined based on the base material's composition and thickness.
  - Maintain the preheat temperature throughout the welding process.
- Welding:
  - Use the appropriate welding parameters (amperage, voltage, travel speed) as recommended by the electrode manufacturer.
  - Maintain a consistent arc length and travel speed to ensure a uniform deposit.
  - For multi-layer deposits, clean each pass thoroughly before applying the next.

- Limit the deposit to a maximum of three layers. For greater thicknesses, use a suitable buffer layer.
- Cooling:
  - After welding, allow the workpiece to cool slowly to room temperature in still air or by covering it with an insulating blanket. Rapid cooling should be avoided to prevent cracking.
- Post-Weld Heat Treatment (PWHT):
  - For optimal performance, a PWHT is recommended. A typical treatment involves tempering at a specific temperature to achieve the desired balance of hardness and toughness. For instance, tempering a similar tool steel at around 570°C can yield a good combination of properties.[9]

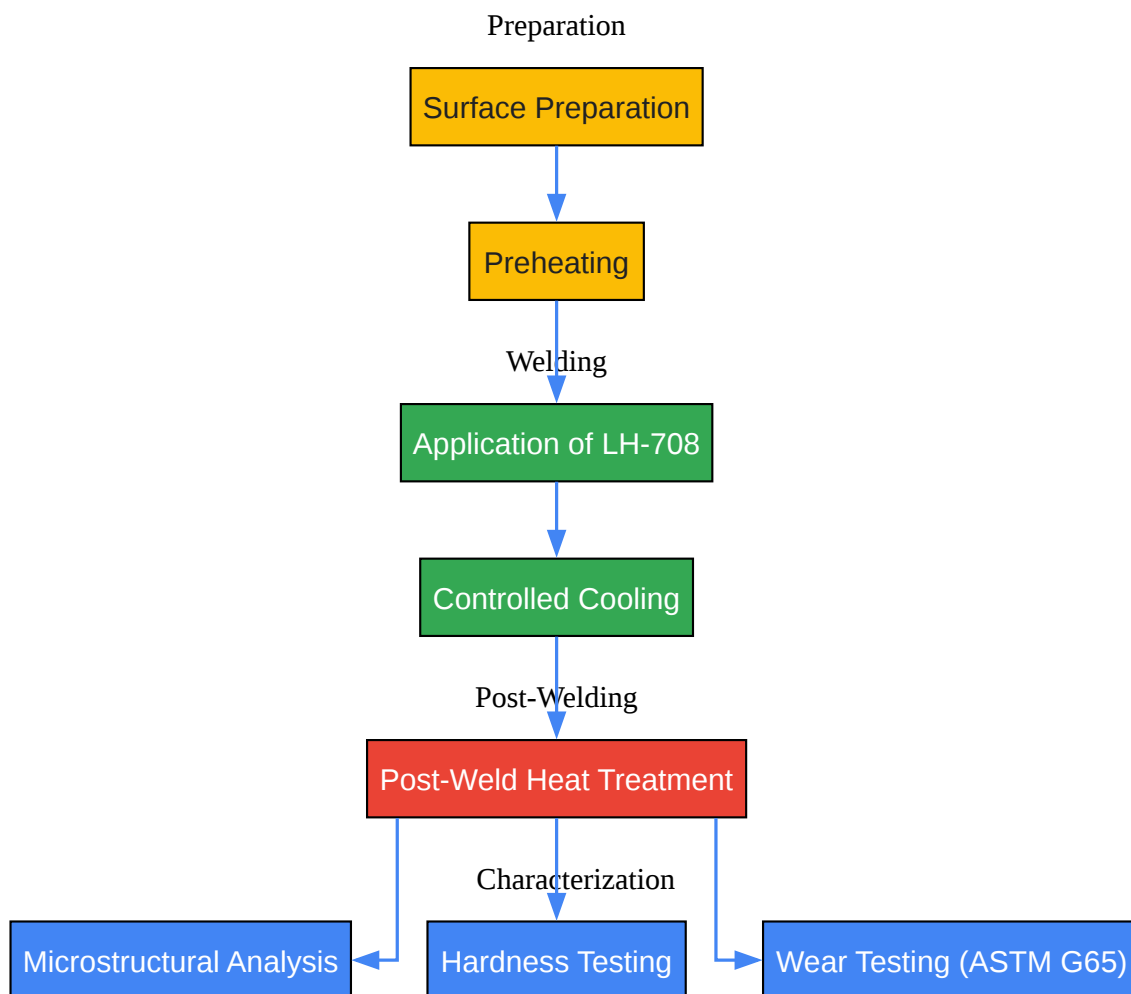
#### Protocol 2: Abrasive Wear Testing (based on ASTM G65)

- Specimen Preparation:
  - Prepare a flat test specimen with the **LH-708** hardfacing deposit.
  - The surface of the specimen should be ground to a smooth and uniform finish.
- Test Apparatus:
  - Use a dry sand/rubber wheel abrasion test apparatus conforming to ASTM G65 specifications.
- Test Parameters:
  - Abrasive: AFS 50-70 test sand.
  - Wheel Speed: 200 ± 5 rpm.
  - Load: 130 N (or as specified for the particular investigation).
  - Test Duration: A set number of revolutions (e.g., 2000 or 6000 revolutions).
- Procedure:

- Measure the initial mass of the test specimen.
- Mount the specimen in the test apparatus.
- Run the test for the specified duration, ensuring a constant flow of abrasive.
- After the test, carefully clean the specimen to remove any adhered abrasive particles.
- Measure the final mass of the specimen.
- Data Analysis:
  - Calculate the mass loss of the specimen.
  - Convert the mass loss to volume loss using the density of the hardfacing material.
  - Compare the volume loss of different specimens to rank their relative abrasive wear resistance. A lower volume loss indicates higher wear resistance.[\[10\]](#)

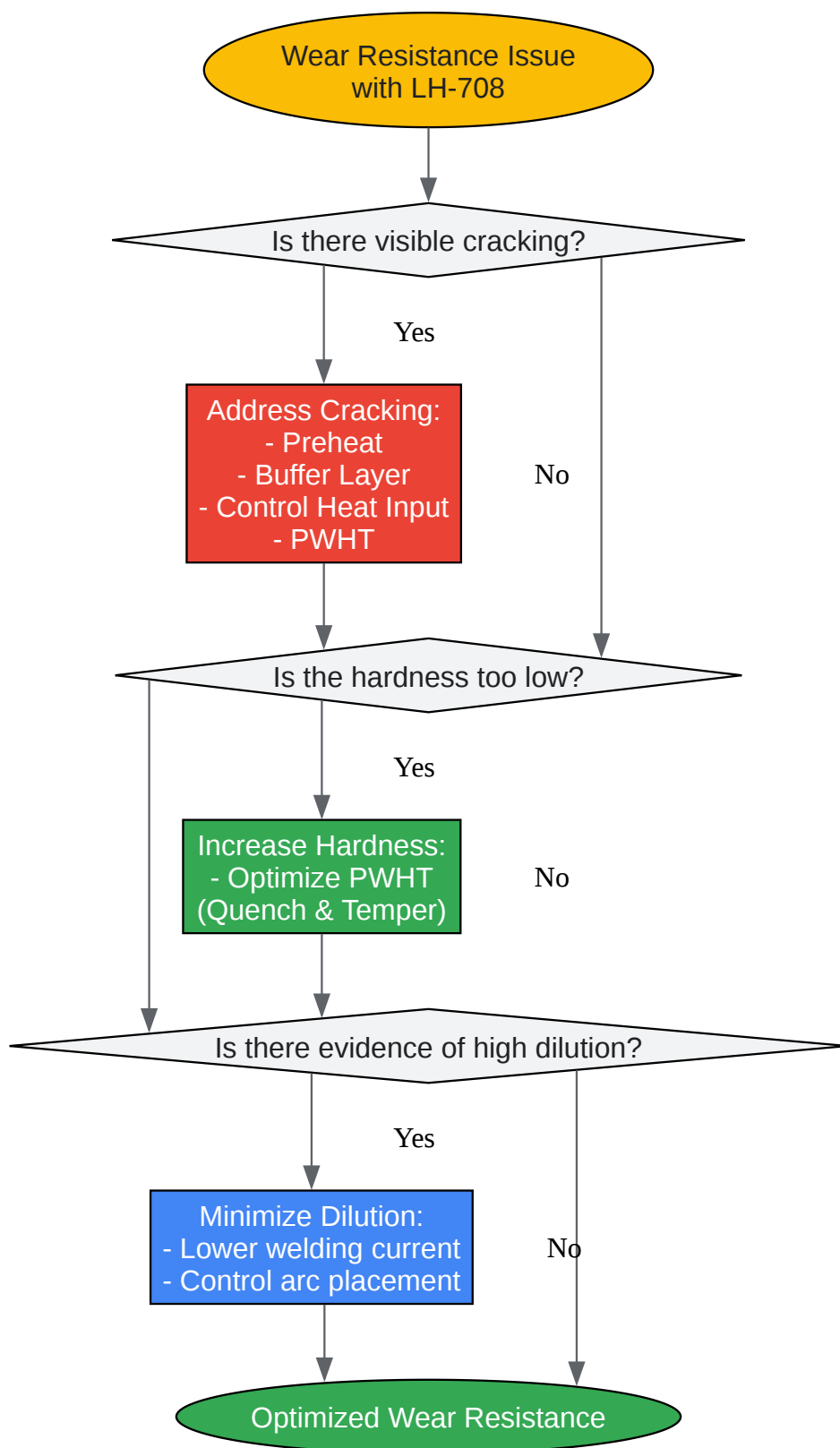
## Mandatory Visualization





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Caption: Workflow for improving and evaluating the wear resistance of **LH-708** hardfacing.



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Caption: A logical troubleshooting guide for addressing wear resistance issues in **LH-708**.

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